2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-methoxyphenyl substituent at position 2 of the pyrazine core and a sulfanyl-linked acetamide group terminating in a 3-(methylsulfanyl)phenyl moiety.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZULSFEIRXPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.49 g/mol
- CAS Number : 1021208-60-5
The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities, particularly in cancer therapy and enzyme inhibition.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to reduced cell proliferation in various cancer cell lines .
- Anticancer Activity : The compound has shown significant cytotoxic effects against multiple cancer cell lines, including MCF7 and NCI-H460. The growth inhibitory concentrations (IC50) reported for these lines are promising, indicating potential for further development as an anticancer agent .
Case Studies and Research Findings
-
Cytotoxicity Studies :
- In a study assessing various pyrazole derivatives, the compound demonstrated notable cytotoxicity with IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7 and NCI-H460) .
- Another study highlighted that related compounds within the same class exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines, showcasing their therapeutic potential .
- Enzyme Inhibition :
- Comparative Analysis :
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a pyrazolo[1,5-a]pyrazine scaffold with several analogues, differing primarily in substituents at the pyrazine C2 position and the acetamide N-aryl group. Key structural variations and their physicochemical implications are summarized below:
Table 1: Structural and Physicochemical Comparison
*LogP values are estimated using fragment-based methods.
Key Observations :
- Electron-Donating vs.
- Lipophilicity : Larger substituents (e.g., 2-butoxyphenyl or naphthalen-1-yl ) increase LogP, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Key Findings :
- TSPO Affinity : The target compound’s 4-methoxyphenyl group likely mimics the 4-fluorophenyl substituent in DPA-714, which exhibits high TSPO binding (Ki = 0.8 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
